Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
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Overview
Description
Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyrido-pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazine core, followed by the introduction of the phenyl and amino groups. The final step involves the esterification of the carbamic acid with ethanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, methyl ester
- Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, propyl ester
Uniqueness
Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The ethyl ester variant may exhibit different pharmacokinetic properties compared to its methyl or propyl counterparts, making it a compound of particular interest in drug development and other applications.
Properties
CAS No. |
83269-15-2 |
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Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl N-(5-amino-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-16(22)21-13-8-11-14(15(17)20-13)19-12(9-18-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,17,20,21,22) |
InChI Key |
MJGZXQYSOYOKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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